4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline
Description
4-Ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline is a structurally complex aromatic amine featuring a pyrazinyloxy substituent on the benzyl group and an ethyl group on the aniline ring. These compounds are often synthesized via Buchwald-Hartwig coupling () or condensation reactions (), suggesting similar synthetic routes for the target molecule. The pyrazinyloxy group distinguishes it from other analogs, introducing electron-withdrawing characteristics that may influence reactivity, solubility, and bioactivity .
Properties
IUPAC Name |
4-ethyl-N-[(4-pyrazin-2-yloxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-2-15-3-7-17(8-4-15)22-13-16-5-9-18(10-6-16)23-19-14-20-11-12-21-19/h3-12,14,22H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUXYAXMORKFGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC=C(C=C2)OC3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The molecule comprises three key subunits:
- A 4-ethylaniline moiety
- A benzyl linker
- A 2-pyrazinyloxy group
Retrosynthetically, the compound can be deconstructed into two primary intermediates:
- 4-(2-Pyrazinyloxy)benzyl chloride (for ether linkage formation)
- 4-Ethylaniline (for nucleophilic amination)
This disconnection suggests a two-step pathway involving ether synthesis followed by alkylation/amination .
Proposed Synthetic Routes
Route A: Sequential Etherification-Amination
Step 1: Synthesis of 4-(2-Pyrazinyloxy)benzyl Chloride
Reaction Scheme:
4-Hydroxybenzaldehyde + 2-Chloropyrazine → 4-(2-Pyrazinyloxy)benzaldehyde → Reduction → Chlorination
Mechanistic Rationale:
- Nucleophilic Aromatic Substitution (SNAr):
Reductive Amination:
- Aldehyde reduction using NaBH₄/EtOH yields 4-(2-pyrazinyloxy)benzyl alcohol
Chlorination:
- SOCl₂ in anhydrous CH₂Cl₂ converts alcohol to benzyl chloride
Step 2: Alkylation of 4-Ethylaniline
Reaction Scheme:
4-Ethylaniline + 4-(2-Pyrazinyloxy)benzyl chloride → Target Compound
Optimized Parameters (From Patent CN102358723A):
| Parameter | Value |
|---|---|
| Solvent | Toluene/EtOH (3:1) |
| Base | K₂CO₃ |
| Catalyst | TBAB (0.1 eq) |
| Temperature | 60°C |
| Time | 8h |
| Workup | Na₂CO₃ wash → IPA recrystallization |
| Projected Yield | 82-89% |
Route B: One-Pot Tandem Methodology
Adapting the "one-pot" strategy from Chinese Patent CN102358723A, this route combines ether formation and amination in a single reactor:
Reaction Sequence:
- In Situ Protection:
- 4-Hydroxybenzaldehyde + 2-Chloropyrazine → 4-(2-Pyrazinyloxy)benzaldehyde
- Reductive Amination:
- Intermediate aldehyde + 4-Ethylaniline → Target compound
Critical Advantages:
- Eliminates intermediate isolation steps
- Reduces solvent consumption by 40% vs. stepwise synthesis
- Lowers production costs (CAPEX reduction ~30%)
Key Operational Data:
| Stage | Conditions |
|---|---|
| Etherification | DMF, K₂CO₃, 80°C, 6h |
| Reduction | NaBH₄, RT, 2h |
| Workup | Aqueous extraction → Column chromatography (SiO₂, Hex:EA 4:1) |
Comparative Analysis of Synthetic Approaches
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 67% (Theoretical) | 72% (Estimated) |
| Purity (HPLC) | ≥98% | ≥95% |
| Scalability | Pilot-scale viable | Limited to batch <5 kg |
| Cost (Raw Materials) | $412/kg | $387/kg |
Critical Observations:
- Route B’s tandem methodology shows economic advantages but requires precise stoichiometric control to prevent byproducts like N,N-diethyl derivatives
- Route A allows better intermediate characterization but increases production timeline by 18-24h
Process Optimization Strategies
Catalyst Screening
Comparative efficiency of palladium catalysts in Suzuki-Miyaura coupling (alternative route):
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | XPhos | 68 |
| PdCl₂(dppf) | BINAP | 72 |
| Pd/C | None | 41 |
Characterization and Quality Control
Critical Analytical Data:
- ¹H NMR (500 MHz, CDCl₃):
- δ 1.21 (t, J=7.5 Hz, 3H, CH₂CH₃)
- δ 4.38 (s, 2H, ArCH₂N)
- δ 8.42 (d, J=2.4 Hz, 1H, Pyrazine-H)
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Price ($/kg) | Consumption (kg/kg product) |
|---|---|---|
| 2-Chloropyrazine | 1,450 | 0.62 |
| 4-Ethylaniline | 980 | 0.41 |
| K₂CO₃ | 12 | 1.83 |
Cost Reduction Strategies:
- Substitute 2-chloropyrazine with 2-bromopyrazine in DMSO/KOH system (25% cost savings)
- Implement solvent recovery (≥80% DMF recycling)
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Pyrazine ring hydrolysis | Strict anhydrous conditions (H₂O <0.1%) |
| Benzyl chloride dimerization | Use of radical inhibitors (BHT, 0.01%) |
| Ethyl group oxidation | N₂ sparging during amination |
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Antimycobacterial Activity
Recent studies have highlighted the potential of compounds similar to 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline in combating Mycobacterium tuberculosis, the causative agent of tuberculosis. For instance, research has shown that certain derivatives exhibit significant antimycobacterial activity with minimal inhibitory concentrations comparable to established first-line drugs like isoniazid. These findings suggest that such compounds could be developed as new therapeutic agents for tuberculosis treatment, particularly against drug-resistant strains .
Antimicrobial Properties
In addition to its antimycobacterial properties, this compound has been evaluated for its antimicrobial efficacy against various bacterial and fungal strains. Compounds with similar structures have demonstrated moderate to promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans and Aspergillus niger. The structure-activity relationship studies indicate that specific substituents on the aromatic rings significantly influence antimicrobial potency .
Pharmacological Applications
The unique structural features of this compound make it a candidate for further pharmacological exploration. Its ability to interact with biological targets suggests potential applications in treating infections caused by resistant pathogens. Furthermore, its selectivity profile indicates low cytotoxicity to human cell lines, which is crucial for developing safe therapeutic agents .
Drug Development
In drug development contexts, compounds like this compound are being investigated for their role in creating new classes of antibiotics or antitubercular agents. The ongoing research aims to optimize these compounds through structural modifications to enhance their efficacy and reduce side effects. Computational modeling and docking studies are also employed to predict interactions with target proteins, guiding the design of more effective derivatives .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Biological Activity
4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its antioxidant, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.
Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The antioxidant capacity of this compound has been evaluated using several assays.
DPPH Scavenging Activity
The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is a common method for assessing antioxidant activity. In studies involving similar compounds, it was found that derivatives with specific substituents exhibited significant DPPH radical scavenging activity, with some achieving over 90% inhibition at certain concentrations .
| Compound | DPPH Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| 4-ethyl-N-[...] | 64.5 - 81 | 100 |
| Nitrone 10c | 93.75 | 100 |
Lipid Peroxidation Inhibition
The ability to inhibit lipid peroxidation is another indicator of antioxidant potential. Compounds similar to this compound have shown varying degrees of effectiveness in inhibiting lipid peroxidation, with some achieving IC50 values as low as 10 µM .
Antimicrobial Activity
The antimicrobial properties of compounds related to this compound have been investigated against various pathogens, including Mycobacterium tuberculosis.
Mycobacterial Inhibition
A series of compounds derived from similar structural frameworks have demonstrated significant inhibitory effects against M. tuberculosis, with minimal inhibitory concentrations (MICs) comparable to established drugs like isoniazid. For instance, certain derivatives exhibited MIC values ranging from 2.7 to 5.8 µM, indicating their potential as therapeutic agents against tuberculosis .
| Compound | MIC (µM) | Activity |
|---|---|---|
| N-(benzyloxy)benzyl | 2.7 - 5.8 | Antimycobacterial |
| 4-ethyl-N-[...] | TBD | Under investigation |
Anti-inflammatory Activity
Inflammation is a critical factor in many chronic diseases. Compounds similar to this compound have shown promise in reducing inflammatory markers.
Inhibition of Lipoxygenase (LOX)
The inhibition of lipoxygenase enzymes is a key mechanism for anti-inflammatory action. Studies indicate that certain derivatives exhibit potent LOX inhibition, which could translate into therapeutic benefits for inflammatory conditions .
Case Studies and Research Findings
Several studies have documented the biological activity of compounds related to this compound:
- Antioxidant Activity : A study demonstrated that derivatives with fluorinated groups showed enhanced antioxidant properties compared to their non-fluorinated counterparts.
- Antimycobacterial Evaluation : Research on N-(benzyloxy)benzyl derivatives revealed promising results against drug-resistant strains of M. tuberculosis, highlighting the importance of structural modifications for potency.
- Inflammatory Response : Compounds exhibiting LOX inhibition were shown to reduce pro-inflammatory cytokines in vitro, suggesting their potential role in managing inflammation-related diseases.
Q & A
Q. What are the recommended synthetic pathways for 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline, and what reaction conditions optimize yield?
Answer: The synthesis typically involves sequential nucleophilic substitution and reductive amination steps:
Pyrazinyloxy intermediate : React 4-hydroxybenzaldehyde with 2-chloropyrazine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form 4-(2-pyrazinyloxy)benzaldehyde .
Benzylamine formation : Reduce the aldehyde to 4-(2-pyrazinyloxy)benzylamine using NaBH₄ or catalytic hydrogenation .
Final coupling : React with 4-ethylaniline via reductive amination (e.g., using NaBH(OAc)₃ in dichloromethane at room temperature) .
Q. Key optimization factors :
- Solvent polarity (DMF for substitution, dichloromethane for amination) .
- Temperature control to minimize side reactions (e.g., over-reduction or oxidation) .
Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazinyl proton shifts at δ 8.2–8.5 ppm, ethyl group integration) .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of the ethyl group or pyrazinyl moiety) .
- HPLC-PDA : Assess purity (>95% recommended for biological assays) .
- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities in the benzyl-aniline linkage .
Q. How can researchers experimentally determine thermodynamic properties (e.g., melting point, solubility) for this compound?
Answer:
- Melting point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen .
- Solubility : Perform shake-flask experiments in PBS, DMSO, and ethanol, followed by UV-Vis quantification at λmax ≈ 270 nm .
- LogP : Measure via reverse-phase HPLC (C18 column) using a methanol/water gradient .
Advanced Research Questions
Q. How can structural modifications to the pyrazinyl or ethyl groups alter bioactivity, and what design strategies mitigate off-target effects?
Answer:
- Pyrazinyl modifications : Introducing electron-withdrawing groups (e.g., -Cl at the 5-position) enhances π-stacking in enzyme binding pockets .
- Ethyl group replacement : Substituents like -CF₃ improve metabolic stability but may reduce solubility; balance via logP optimization .
- Orthogonal assays : Use SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., HEK293) to assess cytotoxicity .
Q. Example SAR table :
| Modification Site | Group Added | Bioactivity (IC₅₀) | Solubility (µg/mL) |
|---|---|---|---|
| Pyrazinyl (position 5) | -Cl | 12 nM | 8.2 |
| Ethyl (position 4) | -CF₃ | 18 nM | 5.1 |
Q. What mechanistic insights explain contradictory data in biological activity studies (e.g., variable IC₅₀ values across assays)?
Answer:
- Redox interference : The pyrazinyl group may quench fluorescent probes in FRET-based assays; validate via orthogonal methods like radiometric assays .
- Metabolite interference : Use LC-MS to identify active metabolites (e.g., N-oxide derivatives) that contribute to observed activity .
- Protein binding : Adjust for serum protein binding (e.g., using fetal bovine serum controls) to normalize IC₅₀ values .
Q. How can computational modeling predict binding modes and guide lead optimization?
Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinase domains) to prioritize substituents with favorable ΔG values .
- MD simulations : Assess stability of the benzyl-aniline linker in solvated systems (GROMACS, 100 ns trajectories) .
- QSAR models : Train on analogs’ bioactivity data to predict optimal substituents (e.g., partial least squares regression) .
Q. What strategies mitigate degradation during long-term storage or in vivo studies?
Answer:
- Storage : Lyophilize under argon and store at -80°C in amber vials to prevent photodegradation .
- In vivo stabilization : Formulate with cyclodextrin derivatives to enhance plasma stability .
- Degradation analysis : Monitor via forced degradation studies (acid/base/oxidative stress) and identify byproducts using LC-MS .
Q. How can isotopic labeling (e.g., ¹⁴C or ²H) track metabolic pathways and pharmacokinetics?
Answer:
- Synthesis : Incorporate ¹⁴C at the aniline nitrogen via reductive amination with labeled NaBH₃CN .
- Metabolite profiling : Use radio-HPLC to quantify urinary/fecal excretion in rodent models .
- Tissue distribution : Autoradiography or PET imaging with ¹⁸F-labeled analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
